

Experimental Verification of the Bent Molecular Structure of Oxygen Difluoride (OF₂)

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Compound of Interest

Compound Name: Oxygen difluoride

Cat. No.: B1218731

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This guide provides a comparative analysis of the theoretical models for the molecular structure of **Oxygen Difluoride** (OF₂) and the experimental evidence that validates its bent geometry. It is intended for researchers and professionals in the fields of chemistry and drug development who rely on precise molecular structure determination.

Theoretical Models of OF₂ Molecular Structure

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms.

- VSEPR Theory Prediction (Bent Structure):** For OF₂, the central oxygen atom has six valence electrons. It forms single bonds with two fluorine atoms, and two pairs of non-bonding electrons (lone pairs) remain.^{[1][2]} This results in four regions of electron density around the central oxygen atom. According to VSEPR theory, these four electron regions arrange themselves in a tetrahedral electron geometry to minimize repulsion.^{[3][4]} However, the molecular geometry, which is determined by the arrangement of the atoms only, is described as bent or V-shaped due to the presence of the two lone pairs.^{[5][6]} The repulsion between the lone pairs is greater than that between the bonding pairs, causing the F-O-F bond angle to be compressed to slightly less than the ideal tetrahedral angle of 109.5°. ^{[7][8]}
- Alternative Hypothesis (Linear Structure):** A hypothetical alternative is a linear structure, where the fluorine, oxygen, and fluorine atoms lie in a straight line. This arrangement would necessitate a bond angle of 180°.

Experimental Verification and Data

The definitive structure of a molecule must be determined through experimental methods. Techniques such as microwave spectroscopy and gas-phase electron diffraction are standard for ascertaining the precise bond angles and bond lengths of gaseous molecules like OF₂.^[9]

Experimental results have conclusively shown that the OF₂ molecule is bent. The experimentally measured F-O-F bond angle is approximately 103.1°, and the O-F bond length is 1.41 Å.^{[5][10][11]} This empirical data is in strong agreement with the predictions of VSEPR theory and decisively refutes the possibility of a linear structure.

Comparative Data Summary

The following table summarizes the comparison between the theoretical models and the experimental findings for the molecular structure of OF₂.

Parameter	VSEPR Theory Prediction (Bent)	Alternative Hypothesis (Linear)	Experimental Data
Molecular Shape	Bent / V-Shaped	Linear	Bent / V-Shaped
F-O-F Bond Angle	< 109.5°	180°	~103.1° ^{[5][10]}
O-F Bond Length	-	-	1.41 Å ^[11]
Electron Geometry	Tetrahedral	-	Tetrahedral

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase.^[9] Below is a generalized protocol for the structural analysis of OF₂ using GED.

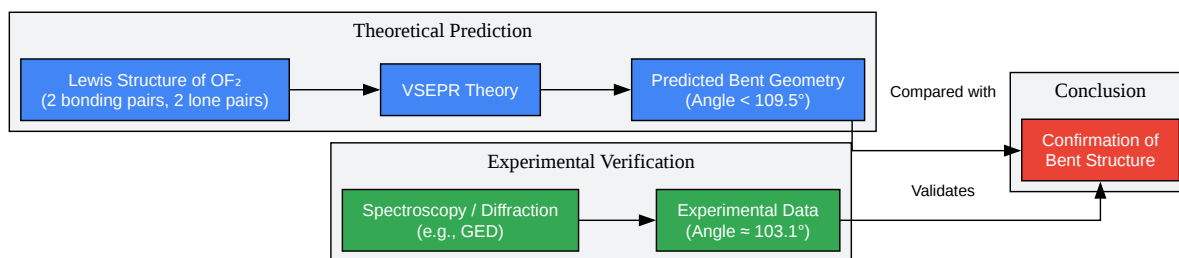
Objective: To determine the internuclear distances (bond lengths) and bond angles of OF₂ molecules.

Methodology:

- **Sample Introduction:** A gaseous sample of purified OF_2 is introduced into a high-vacuum chamber through a fine nozzle. This creates a molecular beam that intersects with an electron beam.
- **Electron Beam Generation:** A high-energy beam of electrons (typically in the keV range) is generated from an electron gun.
- **Scattering:** The electron beam is directed at the effusing gas jet. The electrons are scattered by the electrostatic potential of the atoms within the OF_2 molecules. The scattering process produces a diffraction pattern.
- **Detection:** The scattered electrons are detected by a position-sensitive detector (e.g., a photographic plate or a CCD camera). The resulting diffraction pattern consists of a series of concentric rings of varying intensity.^[9]
- **Data Analysis:**
 - The total scattering intensity is measured as a function of the scattering angle.
 - The intensity is mathematically processed to isolate the molecular scattering component, which contains information about the arrangement of atoms.
 - This molecular scattering data is used to generate a radial distribution curve, which shows the probability of finding specific internuclear distances in the molecule. .
 - Peaks in the radial distribution curve correspond to the O-F bond length and the non-bonded F---F distance.
 - Using trigonometric relationships, the F-O-F bond angle can be precisely calculated from the O-F bond length and the F---F internuclear distance.
- **Structure Refinement:** The experimental data is fitted to a theoretical model of the molecule's geometry, and the structural parameters (bond lengths, bond angles) are refined to achieve the best agreement between the calculated and experimental diffraction patterns.

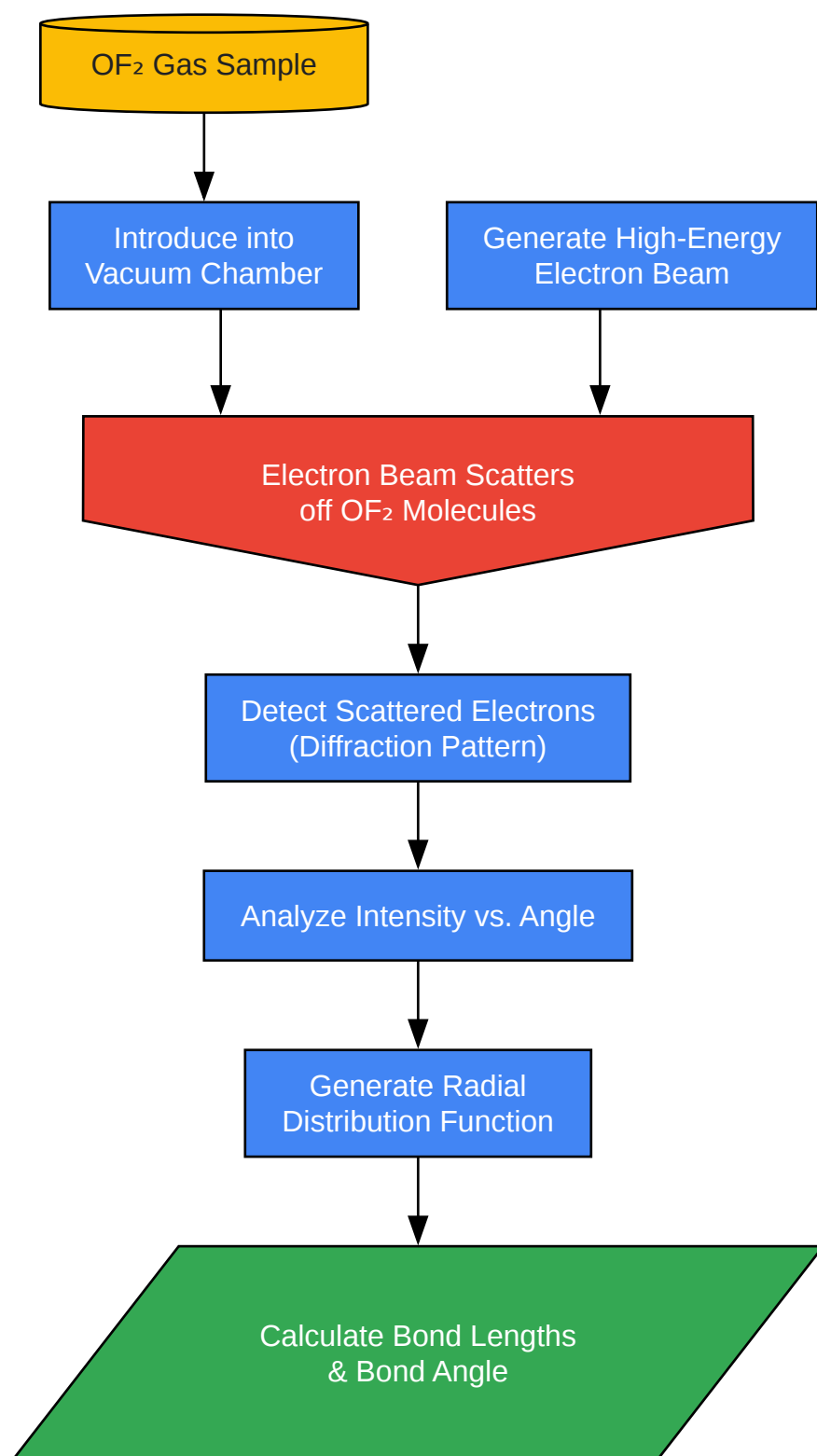
Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the structure of OF_2 .



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Caption: Logical workflow from VSEPR theory to experimental confirmation of OF_2 's bent structure.



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Caption: Simplified workflow for Gas Electron Diffraction (GED) analysis of OF₂.

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